molecular formula C21H21N3O4S B5054396 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide

2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide

Número de catálogo B5054396
Peso molecular: 411.5 g/mol
Clave InChI: ZWJFCZXKKIAQFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide, also known as ESI-09, is a small molecule inhibitor that has been studied extensively in recent years. This compound has shown promise in a variety of scientific research applications, particularly in the field of neuroscience. In

Mecanismo De Acción

2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide inhibits the activity of RhoA by binding to a specific site on the protein. This binding prevents RhoA from interacting with its downstream effectors, which in turn reduces neuronal excitability and inhibits the onset of seizures.
Biochemical and Physiological Effects:
In addition to its effects on neuronal excitability, 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation in animal models of multiple sclerosis. 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has also been shown to promote axonal regeneration in the spinal cord following injury.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and is commercially available from several sources. In addition, 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to have good bioavailability and can be administered orally or intraperitoneally. However, there are also some limitations to the use of 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide in lab experiments. For example, this compound has a relatively short half-life in vivo, which can make it difficult to maintain therapeutic levels over an extended period of time.

Direcciones Futuras

There are several future directions for research on 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide. One potential area of focus is the development of more potent and selective inhibitors of RhoA. Another area of interest is the use of 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide in combination with other drugs for the treatment of epilepsy and other neurological disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide and to identify potential new applications for this compound in the field of neuroscience.

Métodos De Síntesis

The synthesis of 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide involves a multi-step process that begins with the reaction of 4-ethoxyaniline with 4-nitrobenzenesulfonyl chloride to yield 4-ethoxy-N-(4-nitrophenyl)benzenesulfonamide. This compound is then reduced to 4-ethoxy-N-(4-aminophenyl)benzenesulfonamide, which is further reacted with 3-pyridinecarboxaldehyde to yield 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide.

Aplicaciones Científicas De Investigación

2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been studied extensively in the field of neuroscience, particularly in the context of epilepsy and other neurological disorders. This compound has been shown to inhibit the activity of the small GTPase RhoA, which is involved in the regulation of neuronal excitability. By inhibiting RhoA, 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to reduce seizure activity in animal models of epilepsy.

Propiedades

IUPAC Name

2-[(4-ethoxyphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-2-28-17-9-11-18(12-10-17)29(26,27)24-20-8-4-3-7-19(20)21(25)23-15-16-6-5-13-22-14-16/h3-14,24H,2,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJFCZXKKIAQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.